molecular formula C13H19NO2 B4606479 4-ethoxy-3-methyl-N-propylbenzamide

4-ethoxy-3-methyl-N-propylbenzamide

Cat. No.: B4606479
M. Wt: 221.29 g/mol
InChI Key: YZUPZDBRGCNYMQ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-propylbenzamide is a benzamide derivative characterized by a benzoyl core substituted with an ethoxy group at the 4-position, a methyl group at the 3-position, and an N-propylamide moiety. Benzamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-8-14-13(15)11-6-7-12(16-5-2)10(3)9-11/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUPZDBRGCNYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-propylbenzamide typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Acylation: The amine group is acylated with an appropriate acyl chloride to form the benzamide.

    Alkylation: The benzamide is then alkylated to introduce the ethoxy, methyl, and propyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, reduction, acylation, and alkylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-ethoxy-3-methyl-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-ethoxy-3-methyl-N-propylbenzamide and related benzamide derivatives:

Compound Name Substituents (Benzamide Core) N-Substituent Key Functional Groups Potential Applications
This compound 4-ethoxy, 3-methyl Propyl Ethoxy, methyl, amide Enzyme inhibition, drug lead
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methyl 2-hydroxy-1,1-dimethylethyl Hydroxy, methyl, amide Metal-catalyzed C–H functionalization
4-Ethoxy-N-(3-methoxypropyl)benzamide () 4-ethoxy 3-methoxypropyl Ethoxy, methoxy, amide Not specified (PubChem entry)
3-Nitro-4-(propylamino)benz () 3-nitro, 4-propylamino None (free amine) Nitro, propylamino Intermediate in synthesis
Dual-acting cholinesterase inhibitor () 4-ethoxyphenylacetamido Complex amino-tetrahydroacridinyl Ethoxy, amide, acridine Cholinesterase inhibition

Key Observations:

  • The 3-methyl group introduces steric hindrance, which could limit rotational freedom compared to unsubstituted benzamides .
  • N-Substituent Variations: The N-propyl group in the target compound is simpler than the 3-methoxypropyl () or dimethylamino-propyl () substituents in analogs. This simplicity may reduce metabolic complexity but could also decrease target specificity .
  • Synthetic Accessibility : The synthesis of this compound likely parallels methods used for and , involving coupling of a substituted benzoyl chloride (e.g., 3-methyl-4-ethoxybenzoyl chloride) with propylamine under reflux conditions .

Pharmacological and Physicochemical Properties

While explicit data on the target compound are unavailable, comparisons can be drawn:

  • Metabolic Stability : The absence of heterocycles (e.g., thiazole in ) may improve metabolic stability compared to more complex derivatives but could limit multi-target engagement .
  • Reactivity : Unlike the nitro group in ’s compound, the ethoxy and methyl groups are electron-donating, which may stabilize the aromatic ring against electrophilic substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.